[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol
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Overview
Description
[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a difluorophenyl group and a methylpyrazolyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. The process starts with the preparation of the piperidine ring, followed by the introduction of the difluorophenyl and methylpyrazolyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl derivatives: Compounds with similar difluorophenyl groups.
Methylpyrazolyl derivatives: Compounds containing the methylpyrazolyl moiety.
Piperidine derivatives: Molecules with a piperidine ring structure.
Uniqueness
[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific substitution pattern and structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O/c1-22-10-14(9-21-22)11-23-6-2-5-18(12-23,13-24)8-15-3-4-16(19)7-17(15)20/h3-4,7,9-10,24H,2,5-6,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVUFYOUYOCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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